3-(but-3-en-1-yl)pyrrolidin-2-one
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Overview
Description
3-(but-3-en-1-yl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidin-2-ones, which are γ-lactams. These compounds are known for their structural motifs that are widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 3-(but-3-en-1-yl)pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been reported to show nanomolar activity against CK1γ and CK1ε .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization , which could potentially impact the compound’s bioavailability.
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The selectivity of similar compounds can be easily tuned by using a specific oxidant and additive , suggesting that environmental factors could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(but-3-en-1-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates . Another method includes the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed .
Industrial Production Methods: Industrial production methods for pyrrolidin-2-ones often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific oxidants and additives to selectively produce the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3-(but-3-en-1-yl)pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidants such as hydrogen peroxide or potassium permanganate for oxidation reactions . Reduction reactions may involve the use of reducing agents like lithium aluminum hydride . Substitution reactions often require nucleophiles or electrophiles depending on the specific reaction conditions .
Major Products Formed: The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
3-(but-3-en-1-yl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity . In biology and medicine, pyrrolidin-2-ones are known for their potent biological activities, making them valuable in drug discovery and development . Additionally, these compounds are used in the synthesis of drugs, dyes, pigments, and other fine chemicals .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(but-3-en-1-yl)pyrrolidin-2-one include other pyrrolidin-2-ones and their derivatives, such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share similar structural motifs and reactivity patterns but may differ in their specific biological activities and applications .
Uniqueness: What sets this compound apart from other similar compounds is its unique substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses .
Properties
CAS No. |
155193-59-2 |
---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
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